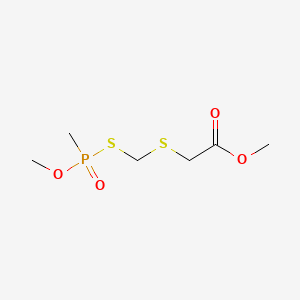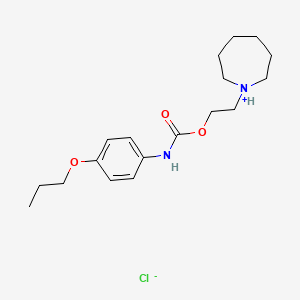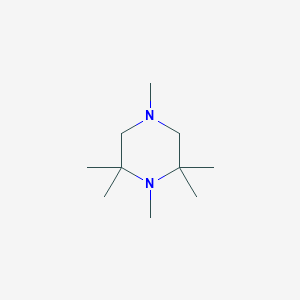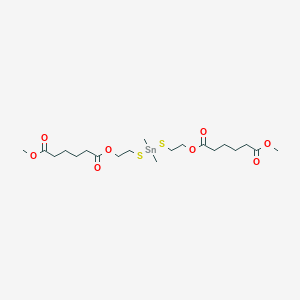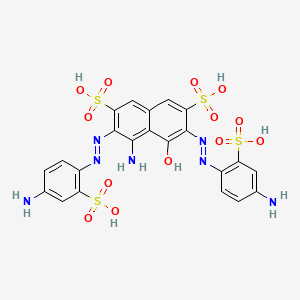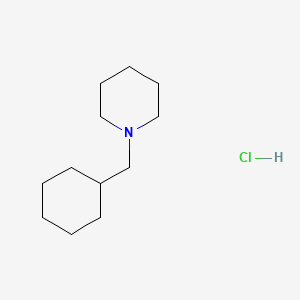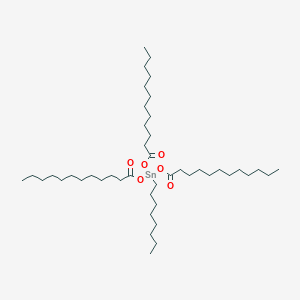
Tris(lauroyloxy)octylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(lauroyloxy)octylstannane, also known by its IUPAC name bis(dodecanoyloxy)(octyl)stannyl dodecanoate, is an organotin compound with the molecular formula C44H86O6Sn . This compound is characterized by its three lauroyloxy groups attached to an octylstannane core, making it a unique organometallic compound.
Preparation Methods
The synthesis of Tris(lauroyloxy)octylstannane typically involves the reaction of octyltin trichloride with lauric acid in the presence of a base. The reaction conditions often include the use of an inert atmosphere and a solvent such as toluene to facilitate the reaction. The mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Tris(lauroyloxy)octylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The lauroyloxy groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(lauroyloxy)octylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of Tris(lauroyloxy)octylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The lauroyloxy groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the tin center can interact with thiol groups in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Tris(lauroyloxy)octylstannane can be compared with other organotin compounds such as dioctyltin dilaurate and tributyltin oxide. While all these compounds contain tin, this compound is unique due to its specific lauroyloxy and octyl groups, which confer distinct chemical and physical properties .
Similar compounds include:
- Dioctyltin dilaurate
- Tributyltin oxide
- Triphenyltin chloride
These compounds share some similarities in their chemical behavior but differ in their specific applications and effects.
Properties
CAS No. |
56046-99-2 |
|---|---|
Molecular Formula |
C44H86O6Sn |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
[di(dodecanoyloxy)-octylstannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
ZCVZSTMWOQNVHQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


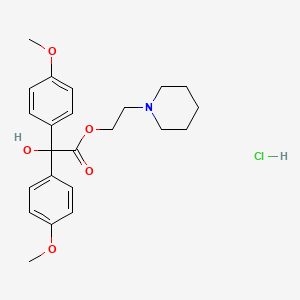
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
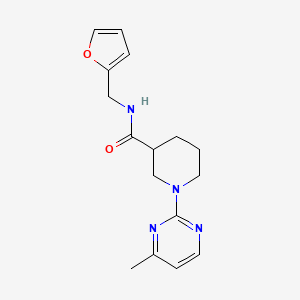
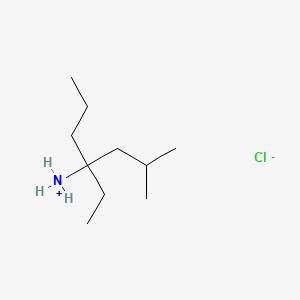
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
